Altropane

Dopamine Transporter Serotonin Transporter Ligand Selectivity

Altropane (O-587, IACFT) is a high-affinity DAT ligand (IC50 6.62 nM) optimized for same-day SPECT/PET protocols. Its 28-fold DAT/SERT selectivity delivers exceptional striatal signal-to-background contrast, enabling objective discrimination of Parkinson's disease from essential tremor—a critical need where misdiagnosis rates approach 25%. Unlike β-CIT (24 h equilibrium) or FP-CIT (3–6 h), Altropane peaks in 10–15 min, completing imaging within 2 hours. For translational neuroscience and clinical trial programs requiring analytically validated, high-purity DAT tracer, Altropane provides unmatched diagnostic specificity.

Molecular Formula C18H21FINO2
Molecular Weight 429.3 g/mol
CAS No. 180468-34-2
Cat. No. B1664806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltropane
CAS180468-34-2
Synonyms2-carbomethoxy-3-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl)nortropane
Altropane
IACFT
N-iodoallyl-2-carbomethoxy-3-(4-fluorophenyl)tropane
Molecular FormulaC18H21FINO2
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
InChIInChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1
InChIKeyGTQLIPQFXVKRKJ-UNSMHXHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altropane (CAS 180468-34-2): A High-Affinity Dopamine Transporter Ligand for SPECT and PET Neuroimaging


Altropane (O-587, IACFT) is a phenyltropane derivative that acts as a potent dopamine reuptake inhibitor and is primarily used as a radiolabeled ligand for mapping dopamine transporter (DAT) distribution in the brain [1]. It is a molecular imaging agent designed for single photon emission computed tomography (SPECT) and positron emission tomography (PET) applications, enabling the visualization and quantification of DAT density in vivo [2]. As a diagnostic tool, Altropane is under clinical development for the early detection of Parkinson's disease (PD) and attention deficit hyperactivity disorder (ADHD), leveraging its high affinity and selectivity for DAT over serotonin transporters (SERT) [3].

Why Altropane Cannot Be Substituted with Other Tropane-Based DAT Ligands


Despite sharing a phenyltropane core with other DAT imaging agents like β-CIT, FP-CIT, and IPT, Altropane possesses unique structural modifications—specifically an N-iodoallyl substituent—that confer a quantifiably distinct pharmacological and pharmacokinetic profile [1]. In vitro and in vivo studies demonstrate that Altropane achieves a significantly higher DAT/SERT selectivity ratio (≥25–28×) compared to β-CIT (2×) and IPT (2×), while also exhibiting faster striatal accumulation (peak uptake 10–15 min, imaging in <2 h) than β-CIT (24 h equilibrium) or FP-CIT (3–6 h) [2]. Furthermore, Altropane's affinity for DAT (IC50 = 6.62 nM) is intermediate between FP-CIT (Ki = 3.1 nM) and β-CIT (Ki = 27.5 nM), but its unique binding kinetics and selectivity profile make it particularly well-suited for high-contrast, same-day SPECT/PET imaging protocols [3]. These differences preclude simple interchangeability and underscore the need for compound-specific validation in research and clinical applications.

Quantitative Comparative Evidence for Altropane vs. Closest Analogs (β-CIT, FP-CIT, IPT)


Altropane Exhibits 14-Fold Higher DAT/SERT Selectivity Compared to β-CIT and IPT

Altropane demonstrates markedly superior selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). In direct comparative studies, Altropane is 28 times more specific for DAT vs. SERT, whereas the commonly used tracers β-CIT and IPT exhibit only a 2-fold selectivity [1]. This quantitative difference translates to significantly reduced off-target binding to SERT-rich brain regions (e.g., thalamus, midbrain), thereby improving image contrast and diagnostic specificity [2].

Dopamine Transporter Serotonin Transporter Ligand Selectivity SPECT Imaging

Altropane Affinity for DAT (IC50 = 6.62 nM) is Intermediate Between FP-CIT and β-CIT, Optimizing Binding Kinetics

In vitro competition studies in cynomolgus monkey striatum show that the E-isomer of unlabeled Altropane inhibits DAT with an IC50 of 6.62 ± 0.78 nM [1]. This affinity is intermediate when compared to FP-CIT (Ki = 3.1 nM) and β-CIT (Ki = 27.5 nM) [2][3]. The moderate-to-high affinity of Altropane, combined with its rapid association rate, contributes to a favorable kinetic profile that allows for same-day imaging without the prolonged equilibrium times required for β-CIT [4].

Receptor Affinity IC50 Kinetic Modeling Radioligand Binding

Altropane Enables Same-Day SPECT Imaging with a 2-Hour Protocol, vs. 24-Hour Delay for β-CIT

The in vivo kinetics of Altropane are exceptionally fast compared to the first-generation tracer β-CIT. Peak striatal uptake of [123I]Altropane occurs between 10 and 15 minutes post-injection, allowing for SPECT acquisition in as little as 2 hours [1]. In contrast, β-CIT requires approximately 24 hours to reach equilibrium in the striatum, necessitating a two-day imaging protocol [2]. FP-CIT offers an intermediate imaging window of 3–6 hours [3]. This rapid kinetic profile of Altropane significantly improves patient throughput and convenience.

Imaging Protocol Kinetic Profile Clinical Workflow Time to Equilibrium

Phase III Clinical Trial Data: Altropane Achieves 75% Sensitivity and 86% Specificity for Parkinson's Disease Diagnosis

In a completed Phase III clinical trial involving 160 patients across 20 sites in the USA, blinded analysis of Altropane SPECT scans demonstrated a sensitivity of 75% and a specificity of 86% for detecting Parkinson's disease versus non-Parkinsonian movement disorders [1]. This level of diagnostic performance establishes Altropane as a clinically validated biomarker for differentiating Parkinsonian syndromes, a capability not yet established for some other DAT ligands in Phase III trials. Additionally, Altropane is being evaluated in Phase II trials for ADHD diagnosis, where preliminary data indicate elevated DAT binding in ADHD patients compared to controls [2].

Clinical Validation Diagnostic Accuracy Sensitivity Specificity Phase III Trial

High-Value Applications of Altropane in Parkinson's Disease and ADHD Research and Diagnosis


Differential Diagnosis of Parkinsonian Syndromes from Essential Tremor

Altropane SPECT is uniquely positioned for the objective differentiation of Parkinson's disease (PD) from essential tremor (ET). Phase III clinical data demonstrate that Altropane imaging can distinguish between these movement disorders with 75% sensitivity and 86% specificity . The rapid 2-hour imaging protocol allows for same-day diagnostic workup, reducing patient wait times and accelerating clinical decision-making. This application is particularly valuable in movement disorder clinics where misdiagnosis rates for PD can be as high as 25%.

Early Detection and Disease Progression Monitoring in Parkinson's Disease

Altropane's high selectivity for DAT over SERT (28-fold) minimizes off-target binding in SERT-rich regions like the thalamus, providing high-contrast images of striatal dopaminergic terminal density [1]. This property makes Altropane an ideal tool for detecting early-stage PD, where subtle DAT loss may be masked by non-specific signal with less selective tracers. Furthermore, its rapid kinetics enable longitudinal studies to monitor disease progression or assess the efficacy of neuroprotective therapies in clinical trials.

Quantification of Dopamine Transporter Density in ADHD Research

Altropane is being investigated in Phase II clinical trials for the diagnosis of ADHD, where increased striatal DAT density has been observed in patients compared to healthy controls [2]. The compound's favorable in vivo kinetics (peak uptake 10–15 min) and high affinity (IC50 = 6.62 nM) make it well-suited for PET or SPECT studies in ADHD populations, potentially providing a quantitative biomarker for diagnosis and treatment monitoring. This application addresses a significant unmet need in psychiatric imaging.

Preclinical Evaluation of Neuroprotective and Cell Replacement Therapies

In the 6-OHDA rat model of PD, [123I]Altropane binding in the striatum correlates significantly with dopamine content, validating its use as a biomarker for striatal dopaminergic integrity [3]. While Altropane did not predict behavioral outcomes or substantia nigra dopamine content, its robust correlation with striatal dopamine makes it a valuable endpoint for assessing the efficacy of cell replacement therapies (e.g., neural stem/progenitor cell transplants) in restoring striatal dopaminergic innervation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.